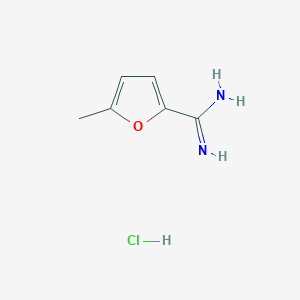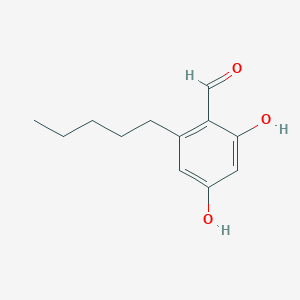
2,4-Dihydroxy-6-pentylbenzaldehyde
説明
2,4-Dihydroxy-6-pentylbenzaldehyde is an organic compound that belongs to the family of aromatic aldehydes . It is an intermediate in the synthesis of Olivetolic Acid, which is a precursor in the synthesis of primin and tetrahydrocannabinol .
Molecular Structure Analysis
The molecular formula of 2,4-Dihydroxy-6-pentylbenzaldehyde is C12H16O3 . Its molecular weight is 208.25 g/mol . The chemical structure consists of a benzene ring with two hydroxyl groups and a pentyl group attached .Physical And Chemical Properties Analysis
2,4-Dihydroxy-6-pentylbenzaldehyde appears as a dark oil . It is soluble in methanol . The compound has a topological polar surface area of 57.5Ų .科学的研究の応用
Selective Reduction and Protective Reagents
The selective reduction of aldehydes like 4-Acetylbenzaldehyde, which shares structural similarities with 2,4-Dihydroxy-6-pentylbenzaldehyde, demonstrates the importance of protective reagents and solid supports in organic synthesis. Sodium bisulfite, for instance, can be used to protect the formyl group during the reduction process (Chihara, Wakabayashi, & Taya, 1981).
Solubility in Ethanol-Water Solutions
Protocatechuic aldehyde, structurally similar to 2,4-Dihydroxy-6-pentylbenzaldehyde, has been studied for its solubility in ethanol-water solutions. This research is significant in understanding the solubility properties of such compounds in various solvent systems (Zhang, Gong, Wang, & Qu, 2012).
Electrocatalytic Activity
Dihydroxybenzaldehydes, including 2,4-Dihydroxy-6-pentylbenzaldehyde, have been investigated for their electrocatalytic activities, especially in the electrooxidation of NADH. This research is crucial in the development of biosensors and understanding the electrochemical behavior of these compounds (Pariente et al., 1996).
Synthesis of Derivatives
The synthesis of new benzaldehyde derivatives from various sources, such as mangrove endophytic fungi, highlights the diverse applications and potential novel compounds that can be derived from 2,4-Dihydroxy-6-pentylbenzaldehyde (Shao et al., 2009).
Structural Analysis
Research on compounds like 2,4-dihydroxybenzaldehyde, which is structurally related to 2,4-Dihydroxy-6-pentylbenzaldehyde, includes their structural characterization. Such studies are essential for understanding the physical and chemical properties of these compounds and their potential applications in various fields (Baughman et al., 2004).
Influence on Optical Nonlinearity
The influence of phenolic hydroxyl groups in compounds like 2,4-dihydroxybenzaldehyde on second-order optical nonlinearity provides insights into the optical properties of such compounds and their potential use in optoelectronic devices (Kwon et al., 2009).
将来の方向性
The future directions of 2,4-Dihydroxy-6-pentylbenzaldehyde could involve its use in the synthesis of other compounds. As it is an intermediate in the synthesis of Olivetolic Acid, which is a precursor in the synthesis of primin and tetrahydrocannabinol , it could potentially be used in the development of new pharmaceuticals or chemical products.
作用機序
Mode of Action
As an aromatic aldehyde, it may interact with its targets through various chemical reactions, such as nucleophilic substitution or oxidation . The specific interactions and resulting changes depend on the nature of the target molecules and the biochemical environment.
Biochemical Pathways
. The downstream effects of these pathway alterations would depend on the specific targets and pathways involved.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It is known that this compound is an intermediate in the synthesis of Olivetolic Acid, which is a precursor in the synthesis of primin and tetrahydrocannabinol . The specific effects would depend on the compound’s targets and mode of action.
Action Environment
The action, efficacy, and stability of 2,4-Dihydroxy-6-pentylbenzaldehyde can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions of the biological environment .
特性
IUPAC Name |
2,4-dihydroxy-6-pentylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-3-4-5-9-6-10(14)7-12(15)11(9)8-13/h6-8,14-15H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMCYBHCUWCBLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydroxy-6-pentylbenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride](/img/structure/B3158055.png)
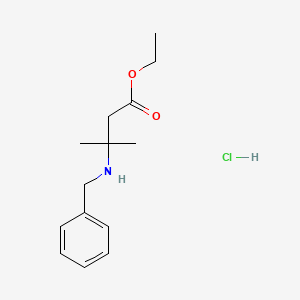
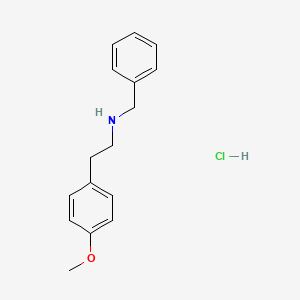
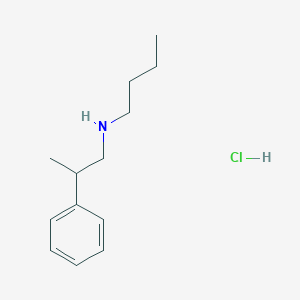
![6-Oxaspiro[4.5]decan-9-OL](/img/structure/B3158087.png)
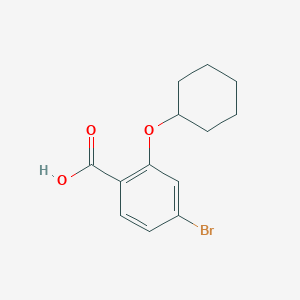
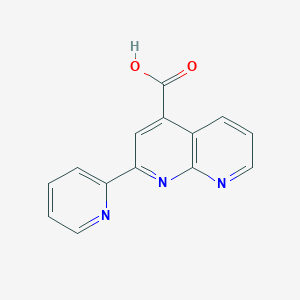
![1-Cyclopropyl-6-fluoro-7-((4aS,7aR)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B3158119.png)
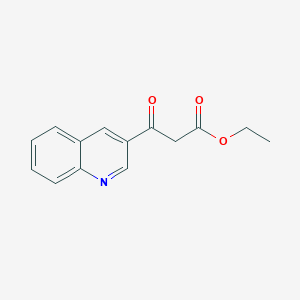
![10-methoxy-2,2-dimethyl-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one](/img/structure/B3158130.png)



